Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl--D-glucuronide methyl ester
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Overview
Description
Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester is a synthetic compound with the molecular formula C33H38O12 and a molecular weight of 626.65 . It is primarily used in proteomics research and is known for its complex structure, which includes multiple acetyl and glucuronide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester involves multiple steps, starting with the preparation of diethylstilbestrol. This is followed by the acetylation of the hydroxyl groups and the subsequent glucuronidation. The final step involves the methylation of the glucuronide group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is carefully controlled to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reference material for the identification and quantification of proteins.
Drug Development: The compound is studied for its potential therapeutic effects and as a model compound for drug metabolism studies.
Biochemical Studies: It is used to investigate enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethylstilbestrol: A synthetic estrogen with similar structural features.
Estradiol Glucuronide: A naturally occurring estrogen conjugate with glucuronide groups.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl–D-glucuronide methyl ester is unique due to its multiple acetyl and glucuronide groups, which confer distinct chemical and biological properties. These features make it particularly useful for specific research applications, such as proteomics and drug metabolism studies .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O12/c1-8-26(22-10-14-24(15-11-22)40-18(3)34)27(9-2)23-12-16-25(17-13-23)44-33-31(43-21(6)37)29(42-20(5)36)28(41-19(4)35)30(45-33)32(38)39-7/h10-17,28-31,33H,8-9H2,1-7H3/b27-26+/t28-,29-,30-,31+,33+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEOVEVTJJLCOK-FCQDFCJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746929 |
Source
|
Record name | 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40269-22-5 |
Source
|
Record name | 4-{(3E)-4-[4-(Acetyloxy)phenyl]hex-3-en-3-yl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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